4-Methyl-8-phenylpyrrolo[1,2-a]quinoxaline
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Overview
Description
4-Methyl-8-phenylpyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-8-phenylpyrrolo[1,2-a]quinoxaline typically involves the intramolecular cyclization of derivatives of quinoxaline with substituents at position 2 and containing at least three carbon atoms with reaction centers capable of nucleophilic attack . One common method involves the cyclization of 1-(2-aminophenyl)pyrrole with ethyl benzoylacetate in the presence of p-toluenesulfonic acid (TsOH) in dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for pyrroloquinoxalines often involve multicomponent reactions and the use of high-throughput synthesis techniques to optimize yield and purity. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-8-phenylpyrrolo[1,2-a]quinoxaline undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Manganese dioxide (MnO2)
Reducing agents: Boron trifluoride etherate
p-Toluenesulfonic acid (TsOH)Major Products Formed
The major products formed from these reactions include various substituted pyrroloquinoxalines, which can exhibit different biological activities and physicochemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Methyl-8-phenylpyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. For example, as a ligand for 5-HT3 receptors, it modulates neurotransmitter activity, while as an enzyme inhibitor, it interferes with the catalytic activity of target enzymes . These interactions are mediated through the compound’s ability to form stable complexes with its targets, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methyl-8-phenylpyrrolo[1,2-a]quinoxaline include:
- Pyrrolo[2,3-b]quinoxalines
- Pyrrolo[3,4-b]quinoxalines
- Pyrrolo[1,2,3-de]quinoxalines
Uniqueness
What sets this compound apart from its analogs is its specific substitution pattern, which imparts unique biological activities and physicochemical properties. This makes it a valuable compound for targeted research and application in various scientific domains .
Properties
Molecular Formula |
C18H14N2 |
---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
4-methyl-8-phenylpyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C18H14N2/c1-13-17-8-5-11-20(17)18-12-15(9-10-16(18)19-13)14-6-3-2-4-7-14/h2-12H,1H3 |
InChI Key |
UVMSLDGWZZPWQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)C3=CC=CC=C3)N4C1=CC=C4 |
Origin of Product |
United States |
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